3,4-diamino-N,N'-bis(3,4,5-trimethoxyphenyl)thieno[2,3-b]thiophene-2,5-dicarboxamide
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Overview
Description
3,4-DIAMINO-N2,N5-BIS(3,4,5-TRIMETHOXYPHENYL)THIENO[2,3-B]THIOPHENE-2,5-DICARBOXAMIDE is a complex organic compound characterized by its unique thieno[2,3-b]thiophene core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-DIAMINO-N2,N5-BIS(3,4,5-TRIMETHOXYPHENYL)THIENO[2,3-B]THIOPHENE-2,5-DICARBOXAMIDE typically involves multi-step organic reactions. One common method includes the reaction of thieno[2,3-b]thiophene derivatives with appropriate amines under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3,4-DIAMINO-N2,N5-BIS(3,4,5-TRIMETHOXYPHENYL)THIENO[2,3-B]THIOPHENE-2,5-DICARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
3,4-DIAMINO-N2,N5-BIS(3,4,5-TRIMETHOXYPHENYL)THIENO[2,3-B]THIOPHENE-2,5-DICARBOXAMIDE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of 3,4-DIAMINO-N2,N5-BIS(3,4,5-TRIMETHOXYPHENYL)THIENO[2,3-B]THIOPHENE-2,5-DICARBOXAMIDE involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3,4-Diamino-N2,N5-bis(4-chlorophenyl)thieno[2,3-b]thiophene-2,5-dicarboxamide
- 3,4-Diamino-N2,N5-bis(4-methoxyphenyl)thieno[2,3-b]thiophene-2,5-dicarboxamide
- 3,4-Diamino-N2,N5-bis[2-(3,4-dimethoxyphenyl)ethyl]thieno[2,3-b]thiophene-2,5-dicarboxamide
Uniqueness
What sets 3,4-DIAMINO-N2,N5-BIS(3,4,5-TRIMETHOXYPHENYL)THIENO[2,3-B]THIOPHENE-2,5-DICARBOXAMIDE apart from similar compounds is its unique combination of functional groups and structural features.
Properties
Molecular Formula |
C26H28N4O8S2 |
---|---|
Molecular Weight |
588.7 g/mol |
IUPAC Name |
3,4-diamino-2-N,5-N-bis(3,4,5-trimethoxyphenyl)thieno[2,3-b]thiophene-2,5-dicarboxamide |
InChI |
InChI=1S/C26H28N4O8S2/c1-33-13-7-11(8-14(34-2)20(13)37-5)29-24(31)22-18(27)17-19(28)23(40-26(17)39-22)25(32)30-12-9-15(35-3)21(38-6)16(10-12)36-4/h7-10H,27-28H2,1-6H3,(H,29,31)(H,30,32) |
InChI Key |
NATCOVFLSSPZDI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)C2=C(C3=C(S2)SC(=C3N)C(=O)NC4=CC(=C(C(=C4)OC)OC)OC)N |
Origin of Product |
United States |
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